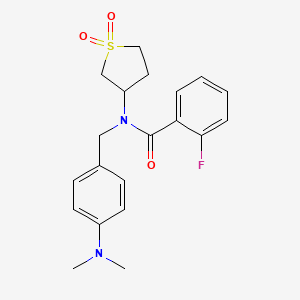![molecular formula C28H20ClN3O B11583899 6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B11583899.png)
6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole fused with a quinoxaline ring, substituted with a benzyloxybenzyl group and a chlorine atom.
Preparation Methods
The synthesis of 6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoxaline precursors, followed by their condensation. The benzyloxybenzyl group is introduced through a nucleophilic substitution reaction, and the chlorine atom is added via halogenation. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: These reactions can yield a variety of products, including different substituted indoloquinoxalines and their derivatives.
Scientific Research Applications
6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6-[2-(benzyloxy)benzyl]-9-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a methyl group instead of chlorine.
6-[2-(benzyloxy)benzyl]-9-methoxy-6H-indolo[2,3-b]quinoxaline: Contains a methoxy group instead of chlorine.
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline: Lacks the benzyloxy group but has a methoxy group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C28H20ClN3O |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
9-chloro-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H20ClN3O/c29-21-14-15-25-22(16-21)27-28(31-24-12-6-5-11-23(24)30-27)32(25)17-20-10-4-7-13-26(20)33-18-19-8-2-1-3-9-19/h1-16H,17-18H2 |
InChI Key |
UZKMPBAIPKRLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-cyclopentyl-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583817.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11583830.png)
![N-(4-bromo-2-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583832.png)
![2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11583833.png)
![4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B11583858.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11583874.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11583878.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B11583879.png)
![3-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11583884.png)
![(2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11583887.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583897.png)
![3-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11583901.png)
